molecular formula C22H20O6 B564536 trans-3'-O-Benzoyl-4'-O-methylkhellactone CAS No. 23733-95-1

trans-3'-O-Benzoyl-4'-O-methylkhellactone

Cat. No.: B564536
CAS No.: 23733-95-1
M. Wt: 380.396
InChI Key: QVMVCBJWWVINMQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: trans-3’-O-Benzoyl-4’-O-methylkhellactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-3’-O-Benzoyl-4’-O-methylkhellactone is used as a reference standard for analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways. It is often used in assays to investigate its interactions with various biomolecules .

Medicine: Although not used directly in medicine, trans-3’-O-Benzoyl-4’-O-methylkhellactone serves as a lead compound for the development of new therapeutic agents. Its structure provides a basis for designing analogs with improved pharmacological properties .

Industry: In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it valuable for various applications, including the synthesis of other complex molecules .

Mechanism of Action

The mechanism of action of trans-3’-O-Benzoyl-4’-O-methylkhellactone involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular signaling pathways . The exact pathways and targets depend on the specific biological context in which the compound is studied .

Biological Activity

trans-3'-O-Benzoyl-4'-O-methylkhellactone is a coumarin derivative primarily derived from the roots of Peucedanum praeruptorum Dunn. This compound has garnered attention in biological research for its potential therapeutic applications and mechanisms of action. Below, we explore its biological activity, including mechanisms, pharmacological effects, and relevant case studies.

This compound has the following chemical characteristics:

PropertyDetails
IUPAC Name (10-methoxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) benzoate
CAS Number 23733-95-1
Molecular Formula C22H20O6
Molecular Weight 368.39 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It modulates cellular signaling pathways, which can lead to various biological effects such as:

  • Antioxidant Activity : The compound exhibits potential antioxidant properties, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, thereby reducing inflammation in various models.
  • Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial activity against certain pathogens.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.
  • Cardiovascular Benefits : There is evidence to suggest that it may have protective effects on cardiovascular health by modulating lipid profiles and reducing blood pressure.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Cytotoxicity : A study published in Phytochemistry evaluated the cytotoxic effects of various coumarins, including this compound. Results indicated a significant reduction in cell viability in certain cancer cell lines at specific concentrations (IC50 values) .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of this compound. It was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential therapeutic use in inflammatory diseases .

Properties

IUPAC Name

(10-methoxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O6/c1-22(2)20(27-21(24)14-7-5-4-6-8-14)19(25-3)17-15(28-22)11-9-13-10-12-16(23)26-18(13)17/h4-12,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMVCBJWWVINMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)OC(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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